molecular formula C12H21BrO3 B14371080 Octyl 4-bromo-3-oxobutanoate CAS No. 90835-99-7

Octyl 4-bromo-3-oxobutanoate

Cat. No.: B14371080
CAS No.: 90835-99-7
M. Wt: 293.20 g/mol
InChI Key: PVLXSQWDOVFOND-UHFFFAOYSA-N
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Description

Octyl 4-bromo-3-oxobutanoate is an organic compound characterized by a 3-oxobutanoate backbone substituted with a bromine atom at the fourth carbon and an octyl ester group. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the octyl chain contributes to increased lipophilicity compared to shorter-chain analogs .

Properties

CAS No.

90835-99-7

Molecular Formula

C12H21BrO3

Molecular Weight

293.20 g/mol

IUPAC Name

octyl 4-bromo-3-oxobutanoate

InChI

InChI=1S/C12H21BrO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3

InChI Key

PVLXSQWDOVFOND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-bromo-3-oxobutanoate typically involves the esterification of 4-bromo-3-oxobutanoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Octyl 4-bromo-3-oxobutanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The keto group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the keto group is further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of octyl 4-hydroxy-3-oxobutanoate, octyl 4-amino-3-oxobutanoate, or octyl 4-thio-3-oxobutanoate.

    Reduction: Formation of octyl 4-bromo-3-hydroxybutanoate.

    Oxidation: Formation of octyl 4-bromo-3-carboxybutanoate.

Scientific Research Applications

Chemistry: Octyl 4-bromo-3-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme action.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive compounds. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique chemical properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of Octyl 4-bromo-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in chemical reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The keto group can undergo reduction or oxidation, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and applications of 4-bromo-3-oxobutanoate derivatives are influenced by two key structural variables:

  • Ester group : Modifies solubility and lipophilicity.
  • Halogen substituent: Affects leaving-group ability (Br > Cl > none).
Table 1: Comparative Properties of 3-Oxobutanoate Derivatives
Compound Name Ester Group Halogen Key Characteristics Biological Activity/Applications References
Octyl 4-bromo-3-oxobutanoate Octyl Br High nucleophilic reactivity; lipophilic Potential drug synthesis, enzyme modulation
Ethyl 4-bromo-3-oxobutanoate Ethyl Br Moderate solubility; reactive in substitutions Synthetic intermediate for metabolites
Methyl 4-chloro-3-oxobutanoate Methyl Cl Lower reactivity than Br analogs; stable Optically active metabolite production
Methyl 3-oxobutanoate Methyl None Minimal substitution reactivity Basic ketone chemistry applications
Ethyl 4-cyclohexyl-3-oxobutanoate Ethyl None Steric hindrance from cyclohexyl group Modulates biochemical pathways
Ethyl 4-bromo-3-oxo-2-phenylbutanoate Ethyl Br Aromatic phenyl group enhances enzyme interactions Enzyme inhibition strategies
Key Findings:

Reactivity: Bromine’s superior leaving-group ability makes bromo-substituted derivatives (e.g., this compound) more reactive than chloro or non-halogenated analogs in nucleophilic substitutions .

Biological Activity: Ethyl 4-chloro-3-oxobutanoate demonstrates efficacy in producing optically active metabolites, while phenyl-substituted analogs (e.g., Ethyl 4-bromo-3-oxo-2-phenylbutanoate) show promise in enzyme inhibition .

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